2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
The compound 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has drawn significant interest due to its diverse potential applications in chemistry, biology, and medicine. This compound, featuring a unique arrangement of multiple heterocycles, exhibits interesting properties that make it a candidate for various research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves a multi-step process incorporating the formation of key intermediate structures.
Formation of 2,4-dioxo-3,4-dihydropyrimidine: : This begins with the condensation of urea and a β-keto ester under acidic or basic conditions to yield the pyrimidine core.
Synthesis of 1,3,4-oxadiazole ring: : This can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of intermediates: : Finally, the pyrimidine and oxadiazole intermediates are linked through a thioether linkage formed by the reaction of a thiol group with an appropriate electrophile.
Industrial Production Methods:
Industrial production of This compound involves optimizing reaction conditions to scale the processes up efficiently. This includes ensuring high purity of reactants, maintaining appropriate temperature and pH, and employing robust purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidative cleavage, particularly at the thioether linkage.
Reduction: : The oxadiazole ring can be susceptible to reduction under appropriate conditions.
Substitution: : Various electrophilic and nucleophilic substitutions can occur, especially at the oxadiazole and thiazole rings.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reductive conditions might involve agents like lithium aluminium hydride.
Substitution: : Substitution reactions can be facilitated by reagents such as alkyl halides or aryl diazonium salts under controlled conditions.
Major Products:
Oxidation: : Cleaved products often include disulfides or sulfoxides.
Reduction: : Reduced forms may include dihydrooxadiazoles or derivatives.
Substitution: : Substituted thiazole or oxadiazole products, depending on the reaction specifics.
Scientific Research Applications
In Chemistry:
Catalysis: : As a potential ligand in coordination chemistry for catalysis applications.
Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
In Biology:
Enzyme Inhibition: : Investigated as a potential inhibitor for various enzymes due to its structural mimicry of natural substrates.
Drug Design: : Explored in medicinal chemistry for developing novel therapeutic agents.
In Medicine:
Antimicrobial Agent: : Evaluated for its antimicrobial properties against various pathogens.
Cancer Research: : Studied for its cytotoxic effects on different cancer cell lines.
In Industry:
Material Science: : Utilized in the development of new materials with specific electronic or photonic properties.
Agriculture: : Considered for use in developing agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is predominantly through the interaction with specific molecular targets in biological systems.
Molecular Targets: : Includes binding to enzyme active sites or interacting with specific receptors on cell surfaces.
Pathways Involved: : Can modulate biochemical pathways by either inhibiting or activating certain key enzymes or proteins involved in those pathways.
Comparison with Similar Compounds
2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Similar structure but with a thiadiazole ring.
2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-triazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Contains a triazole ring instead of oxadiazole.
2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(imidazol-2-yl)acetamide: : Features an imidazole ring in place of the thiazole.
Uniqueness:
What sets 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide apart is its combination of multiple heterocyclic structures, which confers unique chemical reactivity and biological activity, making it a versatile tool in both research and applied sciences.
Hope that dives deep enough for you!
Properties
IUPAC Name |
2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4S2/c19-7-1-3-18(11(21)15-7)5-9-16-17-12(22-9)24-6-8(20)14-10-13-2-4-23-10/h1-4H,5-6H2,(H,13,14,20)(H,15,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEORDGQRRZZCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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